molecular formula C37H50O11Si B117565 [(1S,2S,3R,4S,7R,9S,10S,12R)-4,12-Diacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate CAS No. 150665-56-8

[(1S,2S,3R,4S,7R,9S,10S,12R)-4,12-Diacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Cat. No. B117565
M. Wt: 698.9 g/mol
InChI Key: BTTALQYJOGXVHR-OZARNXOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound you mentioned is a complex organic molecule. It is a derivative of taxanes, a class of diterpenes . Taxanes are known for their anticancer chemotherapeutic and anti-angiogenic activities .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple functional groups and stereocenters. The IUPAC name and SMILES code provide some insight into its structure .


Chemical Reactions Analysis

As a taxane derivative, this compound likely shares some of the chemical properties of taxanes. For instance, taxanes are known to bind to tubulin, a protein involved in cell division, and inhibit its depolymerization . This prevents cells from dividing and can be particularly effective against rapidly dividing cancer cells .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its molecular structure. This compound, being a large organic molecule, is likely to be solid at room temperature. Its solubility would depend on the specific functional groups present in the molecule .

properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R)-4,12-diacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H50O11Si/c1-10-49(11-2,12-3)48-26-18-27-36(20-44-27,47-23(6)39)30-32(46-33(42)24-16-14-13-15-17-24)37(43)19-25(40)21(4)28(34(37,7)8)29(45-22(5)38)31(41)35(26,30)9/h13-17,26-27,29-30,32,43H,10-12,18-20H2,1-9H3/t26-,27+,29+,30-,32-,35+,36-,37+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTALQYJOGXVHR-OZARNXOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(=O)CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)C)OC(=O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C(C(=O)C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)C)OC(=O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H50O11Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

698.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1S,2S,3R,4S,7R,9S,10S,12R)-4,12-Diacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

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